molecular formula C8H9F3N2O2 B1530739 ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate CAS No. 499766-88-0

ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Cat. No. B1530739
M. Wt: 222.16 g/mol
InChI Key: LUTDMDSAVUHHQB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, with a trifluoromethyl group at the 4-position, a methyl group at the 2-position, and a carboxylate group at the 5-position. The ethyl group would be attached to the carboxylate group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the imidazole ring. The carboxylate group is polar and can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group could make the compound soluble in polar solvents. The trifluoromethyl group could increase the compound’s stability and volatility .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate has been involved in various synthetic transformations, highlighting its versatility in organic synthesis. N-heterocyclic carbenes (NHC), derived from imidazoles, have shown efficiency as catalysts in transesterification processes involving esters and alcohols, indicating potential applications in the modification of bioactive compounds or polymers. Low catalyst loadings of NHCs can mediate acylation of alcohols with enol acetates at room temperature, showcasing the compound's utility in esterification reactions to form corresponding esters efficiently (Grasa, Gueveli, Singh, & Nolan, 2003).

Synthesis of Heterocyclic Compounds

The versatility of ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate extends to the synthesis of diverse trifluoromethyl heterocycles. It serves as a precursor for the synthesis of a wide range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, employing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This indicates its importance in the development of compounds with potential pharmacological activities (Honey, Pasceri, Lewis, & Moody, 2012).

Green Chemistry Applications

In the realm of green chemistry, the compound finds application in promoting more environmentally friendly reactions. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been used as an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This showcases the compound's role in facilitating clean, efficient, and high-yield synthesis under solvent-free conditions, which aligns with the principles of green chemistry (Khaligh, 2014).

Modulation of Electrochemical Processes

The ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, derived from a similar structural framework, demonstrates the ability to modulate the electrochemical reduction of carbon dioxide, highlighting the potential for applications in electrochemical energy storage and conversion. This finding opens avenues for the use of ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate derivatives in developing new electrochemical processes or materials (Sun, Ramesha, Kamat, & Brennecke, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its functional groups. For example, the trifluoromethyl group can be a source of highly reactive and toxic fluoroform (CHF3) under certain conditions .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a potential drug, future research could focus on studying its pharmacological effects and optimizing its structure for better efficacy and safety .

properties

IUPAC Name

ethyl 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-6(8(9,10)11)13-4(2)12-5/h3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTDMDSAVUHHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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